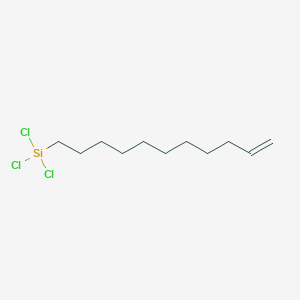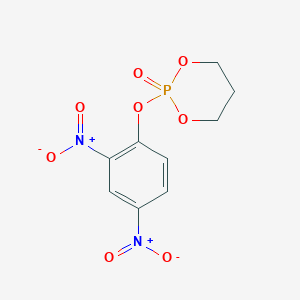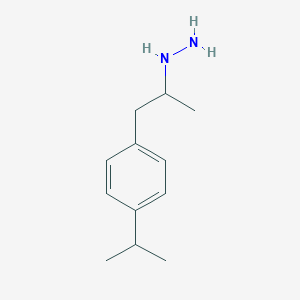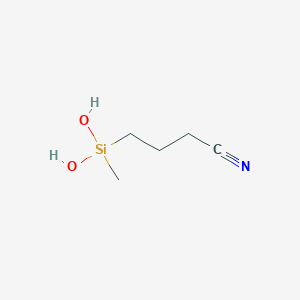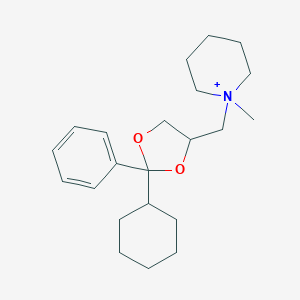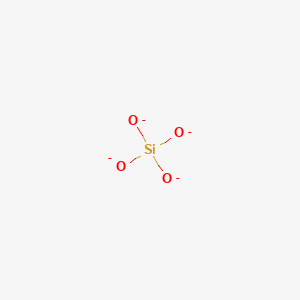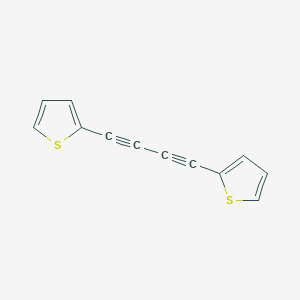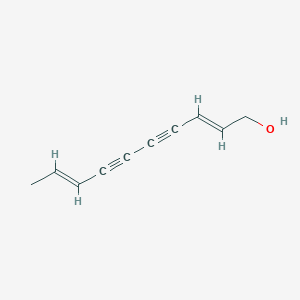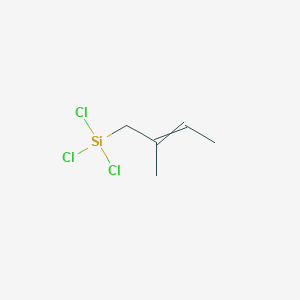
Silane, trichloro(2-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trichloro(2-methyl-2-butenyl)-, also known as TMCS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. TMCS is a colorless liquid that is soluble in organic solvents and water. It is used as a crosslinking agent, surface modifier, and coupling agent in various industries, including electronics, coatings, adhesives, and polymers.
Mecanismo De Acción
Silane, trichloro(2-methyl-2-butenyl)- functions as a crosslinking agent by reacting with the functional groups of polymers and nanoparticles, forming stable and durable bonds. Silane, trichloro(2-methyl-2-butenyl)- also functions as a surface modifier by forming a thin layer on the surface of materials, improving their adhesion and durability. In addition, Silane, trichloro(2-methyl-2-butenyl)- can be used as a coupling agent by reacting with the surface of medical devices, improving their biocompatibility and stability.
Efectos Bioquímicos Y Fisiológicos
Silane, trichloro(2-methyl-2-butenyl)- has been shown to have low toxicity and is generally considered safe for use in various applications. However, prolonged exposure to Silane, trichloro(2-methyl-2-butenyl)- may cause irritation to the skin, eyes, and respiratory system. Studies have also shown that Silane, trichloro(2-methyl-2-butenyl)- can cause genetic mutations in certain cell lines, indicating potential genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trichloro(2-methyl-2-butenyl)- has several advantages in lab experiments, including its ability to crosslink polymers and nanoparticles, improve the adhesion and durability of coatings and adhesives, and improve the biocompatibility and stability of medical devices. However, Silane, trichloro(2-methyl-2-butenyl)- also has limitations, including its potential toxicity and genotoxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Silane, trichloro(2-methyl-2-butenyl)-, including:
1. Developing new synthesis methods to improve the purity and yield of Silane, trichloro(2-methyl-2-butenyl)-.
2. Studying the potential applications of Silane, trichloro(2-methyl-2-butenyl)- in drug delivery systems and tissue engineering.
3. Investigating the potential genotoxicity of Silane, trichloro(2-methyl-2-butenyl)- and developing safer alternatives.
4. Studying the effect of Silane, trichloro(2-methyl-2-butenyl)- on the environment and developing sustainable production methods.
Métodos De Síntesis
Silane, trichloro(2-methyl-2-butenyl)- can be synthesized through the reaction of 2-methyl-2-buten-1-ol with hydrogen chloride gas in the presence of a catalyst such as zinc chloride. The reaction yields Silane, trichloro(2-methyl-2-butenyl)- as the main product, which can be purified through distillation.
Aplicaciones Científicas De Investigación
Silane, trichloro(2-methyl-2-butenyl)- has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedical engineering. In materials science, Silane, trichloro(2-methyl-2-butenyl)- is used as a surface modifier to improve the adhesion and durability of coatings and adhesives. In nanotechnology, Silane, trichloro(2-methyl-2-butenyl)- is used as a crosslinking agent to create stable and functional nanoparticles. In biomedical engineering, Silane, trichloro(2-methyl-2-butenyl)- is used as a coupling agent to improve the biocompatibility and stability of medical devices.
Propiedades
Número CAS |
18163-57-0 |
|---|---|
Nombre del producto |
Silane, trichloro(2-methyl-2-butenyl)- |
Fórmula molecular |
C5H9Cl3Si |
Peso molecular |
203.56 g/mol |
Nombre IUPAC |
trichloro(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9Cl3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |
Clave InChI |
NUTQESLOQFENIR-UHFFFAOYSA-N |
SMILES |
CC=C(C)C[Si](Cl)(Cl)Cl |
SMILES canónico |
CC=C(C)C[Si](Cl)(Cl)Cl |
Sinónimos |
Trichloro(2-methyl-2-butenyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









